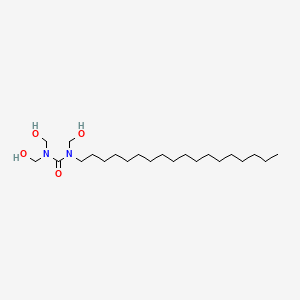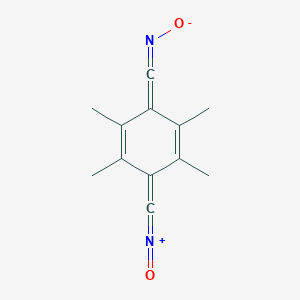
1,4-Benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N'-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N’-dioxide is a chemical compound with a unique structure and properties. It is a derivative of 1,4-benzenedicarbonitrile, where the benzene ring is substituted with four methyl groups at positions 2, 3, 5, and 6, and the nitrile groups are oxidized to N,N’-dioxide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N’-dioxide typically involves the oxidation of 1,4-benzenedicarbonitrile, 2,3,5,6-tetramethyl-. The reaction conditions often include the use of strong oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N’-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the N,N’-dioxide groups back to nitrile groups.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Higher oxidized derivatives.
Reduction: 1,4-benzenedicarbonitrile, 2,3,5,6-tetramethyl-.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1,4-Benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N’-dioxide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N’-dioxide involves its interaction with molecular targets such as enzymes and receptors. The N,N’-dioxide groups can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenedicarbonitrile, 2,3,5,6-tetrafluoro-: A similar compound where the methyl groups are replaced with fluorine atoms.
1,4-Benzenedicarbonitrile: The parent compound without any substituents on the benzene ring.
1,4-Benzenedicarbonitrile, 2,3,5,6-tetramethyl-: The precursor compound without the N,N’-dioxide groups.
Uniqueness
1,4-Benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N’-dioxide is unique due to the presence of both methyl groups and N,N’-dioxide groups, which confer distinct chemical and physical properties
Properties
CAS No. |
2904-60-1 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
InChI |
InChI=1S/C12H12N2O2/c1-7-8(2)12(6-14-16)10(4)9(3)11(7)5-13-15/h1-4H3 |
InChI Key |
RPJCZVIYUCJOSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C=[N+]=O)C(=C(C1=C=N[O-])C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


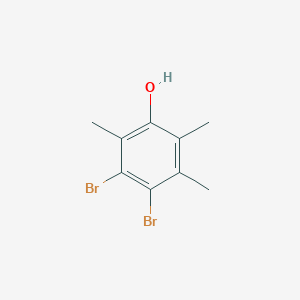



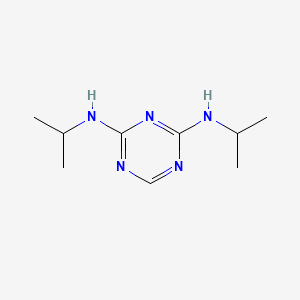

![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)

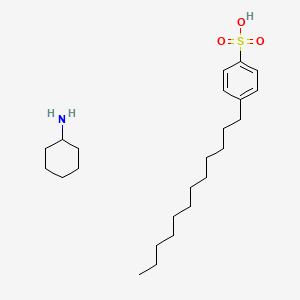
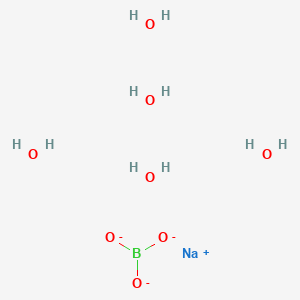
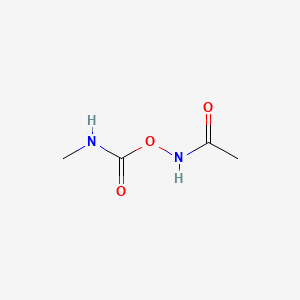

![(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13740055.png)
